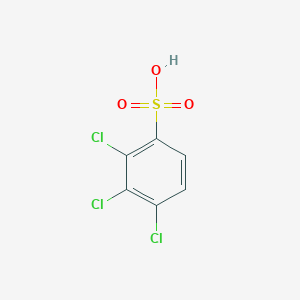

![molecular formula C17H8N2O7 B241361 2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241361.png)

2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as FR900359, is a natural product that has been found to have potent inhibitory effects on Gq protein signaling. This molecule is of great interest in the scientific community due to its potential applications in various fields such as pharmacology, biochemistry, and physiology.

Scientific Research Applications

2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been found to be a potent inhibitor of Gq protein signaling, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This molecule has been used in several scientific studies to investigate the role of Gq protein signaling in different physiological and pathological conditions. For example, 2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been used to study the role of Gq protein signaling in cardiovascular diseases, cancer, and inflammation.

Mechanism of Action

2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione binds to the Gq protein and prevents it from interacting with its downstream effectors. This leads to a decrease in intracellular calcium levels and a reduction in the activity of various signaling pathways that are activated by Gq protein signaling. The exact mechanism of how 2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione binds to Gq protein is still not fully understood, but it is believed to interact with a specific site on the protein that is involved in its activation.

Biochemical and Physiological Effects

2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. It has also been found to reduce inflammation in animal models of inflammatory diseases. In addition, 2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have cardioprotective effects in animal models of myocardial infarction.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is its specificity for Gq protein signaling. This allows researchers to investigate the role of this pathway in various cellular processes without affecting other signaling pathways. However, 2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex molecule that is difficult to synthesize, and it is not very stable in aqueous solutions. This makes it challenging to use in certain experiments.

Future Directions

There are several future directions for research on 2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione. One area of interest is the development of more efficient synthetic routes for the molecule. This would allow for larger quantities of 2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione to be produced, which would facilitate its use in various experiments. Another area of interest is the development of more stable analogs of 2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione that can be used in aqueous solutions. This would make it easier to study the molecule in vivo. Finally, there is a need for more studies to investigate the potential therapeutic applications of 2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione in various diseases.

Synthesis Methods

2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex molecule that is difficult to synthesize. The first total synthesis of 2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione was reported in 2012 by scientists at the University of California, Berkeley. The synthesis involves a 14-step process and yields only a small amount of the molecule. Since then, several other synthetic routes have been developed, but they all require multiple steps and are not very efficient.

properties

Molecular Formula |

C17H8N2O7 |

|---|---|

Molecular Weight |

352.25 g/mol |

IUPAC Name |

(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) furan-2-carboxylate |

InChI |

InChI=1S/C17H8N2O7/c20-15-11-4-1-3-9-7-10(19(23)24)8-12(14(9)11)16(21)18(15)26-17(22)13-5-2-6-25-13/h1-8H |

InChI Key |

IMUAEQNWNGAKJK-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)OC(=O)C4=CC=CO4)[N+](=O)[O-] |

Canonical SMILES |

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)OC(=O)C4=CC=CO4)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[4-(benzyloxy)phenyl]-2-oxoethyl}-N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B241292.png)

![(6',7'-dichloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B241298.png)

![(5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B241299.png)

![methyl [3-(2-chlorobenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate](/img/structure/B241300.png)

![2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B241301.png)

![(5Z)-3-methyl-5-[[4-(4-methylphenyl)sulfonyl-5-piperidin-1-yl-1,3-oxazol-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B241302.png)

![N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B241308.png)

![1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241311.png)

![(5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B241313.png)

![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241319.png)